Product packaging for Grepafloxacin, (R)-(Cat. No.:CAS No. 146761-68-4)

Grepafloxacin, (R)-

Cat. No.: B12772920
CAS No.: 146761-68-4
M. Wt: 359.4 g/mol
InChI Key: AIJTTZAVMXIJGM-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization as a Fluoroquinolone Antimicrobial Agent

Grepafloxacin (B42181) belongs to the quinolone class of antibiotics, a group of synthetic antibacterial agents that have been a significant focus of medicinal chemistry since the discovery of nalidixic acid in the 1960s. brieflands.commdpi.com The development of fluoroquinolones, by adding a fluorine atom at the C6 position of the quinolone structure, marked a major advancement, leading to a broader spectrum of activity and improved pharmacological properties. mdpi.commdpi.com

Like other fluoroquinolones, grepafloxacin functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. fda.govdrugbank.com These enzymes are critical for the processes of bacterial DNA replication, transcription, and repair, and their inhibition leads to a bactericidal effect. fda.govdrugbank.com Grepafloxacin was noted for its broad-spectrum activity against a wide array of Gram-positive and Gram-negative bacteria. drugbank.comnih.gov A key feature of its development was its enhanced activity against Gram-positive organisms, particularly respiratory pathogens like Streptococcus pneumoniae, when compared to earlier fluoroquinolones such as ciprofloxacin (B1669076). nih.govoup.comscispace.com This improved Gram-positive activity was a significant development in the evolution of the quinolone class. scispace.com

Historical Perspective of Research Focus

Research into grepafloxacin, developed as OPC-17116, emerged in the context of a broader scientific effort to expand the utility of fluoroquinolones beyond urinary tract infections to systemic infections, especially respiratory tract infections. nih.govscispace.com The primary goal was to engineer molecules with potent activity against key respiratory pathogens while retaining the excellent Gram-negative coverage characteristic of the class. oup.com Grepafloxacin, with a methyl group at the C-5 position and a methyl-substituted piperazine (B1678402) at the C-7 position, was one such molecule that showed promise. nih.govbrieflands.comscispace.com

Initial research highlighted its potent in-vitro activity against pathogens like S. pneumoniae (including penicillin-resistant strains), Haemophilus influenzae, and Moraxella catarrhalis. nih.govoup.com Studies also noted its activity against atypical pathogens and some strains of Staphylococcus aureus that were resistant to other fluoroquinolones, partly because it was not recognized by the NorA efflux pump mechanism in those bacteria. nih.gov

Grepafloxacin was developed and marketed as a racemate, a mixture of its (R)- and (S)- optical isomers. nih.govwikipedia.org Early research indicated that both stereoisomers possessed the same level of antibacterial activity. nih.gov However, further stereoselective studies have been conducted, with some research suggesting the R(+) enantiomer induced a more potent priming effect in certain biological assays compared to the S(-) enantiomer. nii.ac.jp

Significance within Antibiotic Development Trajectories

The trajectory of grepafloxacin holds significant lessons for antibiotic development. It represented a "third-generation" fluoroquinolone, engineered for enhanced potency against Gram-positive bacteria, a key objective in the late 20th century. mdpi.com Its development showcased the success of specific structural modifications, such as the addition of a methyl group at the C-5 position, in achieving this goal. brieflands.comscispace.com

However, the story of grepafloxacin is also a cautionary tale. In 1999, the drug was voluntarily withdrawn from the worldwide market. wikipedia.orgwikidoc.org The withdrawal was due to post-marketing surveillance data indicating a risk of significant QT interval prolongation on an electrocardiogram, which could lead to potentially fatal cardiac arrhythmias like torsades de pointes. drugbank.comwikidoc.orgtaylorandfrancis.com

This event had a profound impact on the field of drug development, particularly for fluoroquinolones. It underscored the critical importance of thoroughly evaluating the potential for cardiac toxicity. The structural features of grepafloxacin, specifically the methyl group at the C-5 position, were implicated in its potential for QTc prolongation. brieflands.comnih.gov The withdrawal of grepafloxacin, along with similar issues with other fluoroquinolones like sparfloxacin, highlighted that structural modifications aimed at enhancing antibacterial activity could inadvertently introduce significant safety liabilities. taylorandfrancis.comnih.gov This has led to more rigorous preclinical and clinical screening for cardiovascular effects for all new antibiotic candidates, shaping the regulatory and development landscape for years to come.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H22FN3O3 B12772920 Grepafloxacin, (R)- CAS No. 146761-68-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

146761-68-4

Molecular Formula

C19H22FN3O3

Molecular Weight

359.4 g/mol

IUPAC Name

1-cyclopropyl-6-fluoro-5-methyl-7-[(3R)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C19H22FN3O3/c1-10-8-22(6-5-21-10)15-7-14-16(11(2)17(15)20)18(24)13(19(25)26)9-23(14)12-3-4-12/h7,9-10,12,21H,3-6,8H2,1-2H3,(H,25,26)/t10-/m1/s1

InChI Key

AIJTTZAVMXIJGM-SNVBAGLBSA-N

Isomeric SMILES

C[C@@H]1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Canonical SMILES

CC1CN(CCN1)C2=C(C(=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)C)F

Origin of Product

United States

Stereochemical Aspects and Enantioselective Synthesis Methodologies

Racemic Nature and Stereoisomeric Activity Equivalence

Grepafloxacin (B42181) was developed and marketed as a racemic mixture, meaning it consisted of a 50:50 ratio of its two enantiomers, (R)-Grepafloxacin and (S)-Grepafloxacin. nih.govlibretexts.orglibretexts.org A molecule's chirality, or "handedness," is a fundamental aspect of its stereochemistry, and it is common for enantiomers of a chiral drug to exhibit different pharmacokinetic and pharmacodynamic properties. ankara.edu.tr

While Grepafloxacin was used as a racemate, the concept of stereoisomeric activity equivalence is not a given in pharmacology. Often, one enantiomer, the eutomer, is responsible for the desired therapeutic activity, while the other, the distomer, may be less active, inactive, or even contribute to undesirable effects. ankara.edu.trbiomedgrid.com A notable example within the fluoroquinolone class is ofloxacin, which was also marketed as a racemic mixture. Subsequent development led to the marketing of its pure (S)-enantiomer, levofloxacin, which exhibits significantly greater antibacterial potency than the (R)-enantiomer. pioneerpublisher.com This principle of stereoselectivity suggests that the (R)- and (S)-enantiomers of Grepafloxacin would likely also differ in their biological activity.

Table 1: Properties of Racemic Grepafloxacin

Property Description Source
Stereochemistry Racemic nih.gov
Optical Activity (+/-) nih.gov
Composition 50:50 mixture of (R)- and (S)-enantiomers libretexts.orglibretexts.org

| Molecular Formula | C19H22FN3O3 | nih.gov |

Enantioselective Synthetic Approaches in Quinolone Chemistry

The production of single-enantiomer drugs is a significant goal in pharmaceutical chemistry to optimize efficacy and safety. In the field of quinolone chemistry, several enantioselective synthetic strategies have been developed to obtain chirally pure compounds like (R)-Grepafloxacin, avoiding the need for separating a racemic mixture. These approaches can be broadly categorized into asymmetric synthesis using chiral catalysts, biocatalytic transformations, and the resolution of racemic mixtures.

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to steer a chemical reaction towards the preferential formation of one enantiomer. This is a highly efficient method for producing enantiomerically pure compounds. labinsights.nl In the synthesis of chiral quinolone frameworks, various catalytic systems have been explored.

Metal-Based Catalysis : Transition metal complexes with chiral ligands are widely used. For example, copper bis(oxazoline) catalyst systems have been successfully employed in the highly enantioselective alkynylation of quinolones to construct chiral dihydroquinolines. nih.gov

Organocatalysis : Chiral organic molecules can also act as catalysts. The use of chiral phosphoric acids and peptide-based catalysts has been reported for the asymmetric synthesis of 2,3-dihydro-4-quinolones. nih.govmdpi.com

Table 2: Examples of Chiral Catalysis in Quinolone Synthesis

Catalytic Approach Catalyst Type Application
Metal Catalysis Copper bis(oxazoline) Enantioselective alkynylation of quinolones nih.gov
Organocatalysis Chiral Phosphoric Acid Asymmetric synthesis of 2-substituted 2,3-dihydro-4-quinolones nih.gov

| Peptide Catalysis | Peptide C1 | Atroposelective bromination of 3-arylquinazolin-4(3H)-ones mdpi.com |

Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high stereoselectivity under mild conditions. northumbria.ac.ukresearchgate.net This approach is a cornerstone of green chemistry and has been applied to the synthesis of quinoline and quinolone derivatives. labinsights.nl

Monoamine Oxidases (MAO-N) : Whole cells and purified monoamine oxidase (MAO-N) enzymes have been used to effectively catalyze the biotransformation of 1,2,3,4-tetrahydroquinolines into the corresponding aromatic quinoline derivatives. northumbria.ac.ukresearchgate.netacs.org

Other Enzymes : Horseradish peroxidase (HRP) has been used in chemo-enzymatic sequences to convert N-cyclopropyl-N-alkylanilines into 2-quinolone compounds. northumbria.ac.ukresearchgate.net Additionally, fungal polyketide synthases have shown the ability to produce various substituted 2-quinolones. biorxiv.orgresearchgate.net

Resolution is the process of separating a racemic mixture into its individual enantiomers. libretexts.orglibretexts.org Since enantiomers have identical physical properties like boiling point and solubility, this separation is a non-trivial process. jackwestin.com

Diastereomer Formation : This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. This creates a mixture of diastereomers, which, unlike enantiomers, have different physical properties and can be separated by standard techniques like crystallization. The separated diastereomers are then converted back to the individual enantiomers. libretexts.orglibretexts.orgjackwestin.comchiralpedia.com

Chiral Chromatography : This technique uses a chiral stationary phase (CSP) in a chromatography column (e.g., HPLC). The enantiomers in the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and thus be separated. jackwestin.comnih.gov

Enzymatic Resolution : This kinetic resolution method uses enzymes that selectively react with only one enantiomer in the racemic mixture. This transforms one enantiomer into a new compound, which can then be easily separated from the unreacted enantiomer. chiralpedia.com

Table 3: Comparison of Enantiomeric Resolution Methods

Method Principle Advantages Disadvantages
Diastereomer Formation Conversion to diastereomers with different physical properties. libretexts.orgjackwestin.com Scalable, well-established. Requires stoichiometric resolving agent; maximum 50% yield per cycle for the desired enantiomer. chiralpedia.com
Chiral Chromatography Differential interaction with a chiral stationary phase. jackwestin.comnih.gov High purity, applicable to analytical and preparative scales. High cost of chiral columns, solvent intensive.

| Enzymatic Resolution | Selective enzymatic reaction with one enantiomer. chiralpedia.com | High enantioselectivity, mild reaction conditions. | Maximum 50% yield for the desired enantiomer, requires suitable enzyme. chiralpedia.com |

Impact of Chirality on Target Interactions

The antibacterial action of Grepafloxacin, like other fluoroquinolones, stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV. nih.govresearchgate.net These enzymes are critical for bacterial DNA replication, transcription, and repair. The interaction between a chiral drug and its protein target is fundamentally a three-dimensional process.

The specific spatial arrangement of atoms in the (R)-enantiomer of Grepafloxacin dictates how it fits into the binding sites of DNA gyrase and topoisomerase IV. This fit determines the binding affinity and subsequent inhibitory activity. It is highly probable that the (R)- and (S)-enantiomers bind to these enzymes with different affinities, leading to different levels of antibacterial potency. pioneerpublisher.com In many bacteria, one of these two enzymes is the primary target for a given quinolone, while the other is a secondary target. nih.govnih.gov The stereochemistry of the drug molecule can influence this target preference, further differentiating the biological profiles of the two enantiomers.

Table 4: Grepafloxacin's Bacterial Targets and Stereoselectivity

Target Enzyme Function Principle of Chiral Interaction
DNA Gyrase (Topoisomerase II) Introduces negative supercoils into DNA, essential for replication. researchgate.net The chiral center of (R)-Grepafloxacin results in a specific 3D conformation that interacts uniquely with the enzyme's binding site.

| Topoisomerase IV | Decatenates daughter chromosomes after replication. researchgate.net | The binding affinity and inhibitory potency are dependent on the precise stereochemical fit between the enantiomer and the enzyme. nih.gov |

Molecular Mechanism of Antimicrobial Action

Dual Target Inhibition of Bacterial Type II Topoisomerases

Grepafloxacin (B42181) exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV. nih.govdrugbank.comfda.govasm.orgnih.govnih.govdentalcare.com These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination, making them prime targets for antimicrobial agents. drugbank.comnih.gov The ability of Grepafloxacin to act on both of these vital enzymes contributes to its potent antibacterial profile. nih.gov

DNA Gyrase (Topoisomerase II)

DNA gyrase is a crucial enzyme in bacteria, responsible for introducing negative supercoils into the DNA, a process that is vital for the initiation and progression of DNA replication. asm.orgdentalcare.com By inhibiting this enzyme, Grepafloxacin effectively halts these essential cellular processes.

DNA gyrase is a tetrameric enzyme composed of two GyrA and two GyrB subunits. asm.org Fluoroquinolones like Grepafloxacin are understood to interact with the complex formed by DNA gyrase and the bacterial DNA. This interaction stabilizes the complex in a state where the DNA is cleaved, preventing the subsequent re-ligation step of the topoisomerase reaction. acs.org While specific quantitative data on the binding of the (R)-enantiomer of Grepafloxacin to the individual GyrA and GyrB subunits is not extensively detailed in public studies, molecular docking simulations have suggested that the cyclopropyl (B3062369) group of the (R)-form may foster enhanced hydrophobic interactions within the binding pockets of the gyrase enzyme. vulcanchem.com The interaction with the GyrA subunit, in particular, is a key aspect of the inhibitory mechanism of quinolones.

The primary function of DNA gyrase is to induce negative supercoiling in bacterial DNA. Grepafloxacin's interaction with the DNA-gyrase complex directly inhibits this catalytic activity. dentalcare.com In studies on Streptococcus pneumoniae, the concentration of Grepafloxacin required to cause 50% inhibition (IC50) of DNA supercoiling by gyrase was determined to be 160 µM. nih.gov This inhibition of supercoiling disrupts the normal topological state of the bacterial chromosome, leading to a cascade of events that culminates in cell death.

Enzyme ActivityTest OrganismIC50 (µM)
DNA SupercoilingStreptococcus pneumoniae160

Table 1: Inhibitory concentration of Grepafloxacin against DNA gyrase supercoiling activity. Data is for the racemic mixture. nih.gov

DNA Topoisomerase IV

Topoisomerase IV is another essential type II topoisomerase in bacteria, with a primary role in the decatenation, or separation, of interlinked daughter chromosomes following DNA replication. asm.orgdentalcare.com Inhibition of this enzyme prevents the proper segregation of replicated DNA into daughter cells, which is a lethal event for the bacteria.

Similar to DNA gyrase, topoisomerase IV is a tetramer, but it is composed of two ParC and two ParE subunits. asm.org Grepafloxacin also targets the complex of topoisomerase IV and DNA. The binding of the antibiotic to this complex traps it, leading to an accumulation of double-strand DNA breaks. Mutations in the parC and parE genes can lead to reduced susceptibility to fluoroquinolones, underscoring the importance of these subunits as the direct targets of the drug.

The crucial role of topoisomerase IV in separating newly replicated circular DNA molecules is effectively blocked by Grepafloxacin. dentalcare.com In studies with Streptococcus pneumoniae, the IC50 for the inhibition of kinetoplast DNA decatenation by topoisomerase IV was found to be in the range of 10 to 20 µM for Grepafloxacin. nih.gov This potent inhibition of decatenation highlights the dual-action mechanism of Grepafloxacin, contributing significantly to its bactericidal efficacy.

Enzyme ActivityTest OrganismIC50 (µM)
DNA DecatenationStreptococcus pneumoniae10-20

Table 2: Inhibitory concentration of Grepafloxacin against topoisomerase IV decatenation activity. Data is for the racemic mixture. nih.gov

Formation of Quinolone-Enzyme-DNA Ternary Cleavage Complexes

The core of Grepafloxacin's antimicrobial activity lies in its ability to stabilize a transient intermediate in the catalytic cycle of DNA gyrase and topoisomerase IV. rsc.orgresearchgate.netmdpi.com These enzymes function by creating temporary double-strand breaks in the bacterial DNA, allowing for the passage of another DNA segment to resolve topological challenges like supercoiling and decatenation. researchgate.netmdpi.commdpi.com Grepafloxacin and other quinolones bind to the enzyme-DNA complex, trapping it in a state where the DNA is cleaved. rsc.orgresearchgate.netpatsnap.com This results in the formation of a stable ternary complex, consisting of the quinolone, the enzyme, and the cleaved DNA. researchgate.netmdpi.com

The formation of this complex is a critical step, as it prevents the re-ligation of the broken DNA strands, effectively blocking the progression of the replication fork and transcription machinery. rsc.orgpatsnap.comresearchgate.net The stabilization of this cleavage complex transforms the essential topoisomerase enzymes into toxic cellular poisons that generate lethal double-stranded DNA breaks. mdpi.comnih.gov The interaction is facilitated by a water-metal ion bridge, often involving a magnesium ion, which helps to connect the quinolone molecule to specific amino acid residues on the enzyme and the DNA. mdpi.comoup.com

Differential Target Preference in Bacterial Species

The primary target of Grepafloxacin can differ depending on the bacterial species, a characteristic shared with other fluoroquinolones. wikipedia.orgmdpi.com This differential preference is a key factor in determining the drug's spectrum of activity. nih.gov

Gram-Negative Bacterial Targets

In many Gram-negative bacteria, such as Escherichia coli, DNA gyrase is considered the primary target for quinolones. mdpi.comresearchgate.netucl.ac.be Inhibition of DNA gyrase leads to a rapid cessation of DNA replication. iajps.com While topoisomerase IV is also inhibited, it is generally considered a secondary target in these organisms. mdpi.comoup.com Grepafloxacin has demonstrated activity against various Gram-negative bacteria, including Haemophilus influenzae, Neisseria gonorrhoeae, and Moraxella catarrhalis. researchgate.netmedchemexpress.com However, its potency can vary, with some studies indicating that ciprofloxacin (B1669076) may be more potent against certain species like Pseudomonas aeruginosa, while grepafloxacin shows greater activity against others like Acinetobacter spp. nih.gov

Gram-Positive Bacterial Targets

Conversely, in many Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, topoisomerase IV is often the primary target. researchgate.netwikipedia.orgresearchgate.net However, newer fluoroquinolones like grepafloxacin, which were designed for enhanced activity against Gram-positive pathogens, can exhibit more balanced activity or even a preference for DNA gyrase in some species. researchgate.netoup.com For instance, in Streptococcus pneumoniae, selection experiments have shown that grepafloxacin tends to select for mutations in the gyrA gene (encoding a subunit of DNA gyrase) before the parC gene (encoding a subunit of topoisomerase IV), suggesting that DNA gyrase is its primary target in this organism. researchgate.netasm.org This shift in target preference, even with small structural changes to the quinolone molecule, highlights the complexity of the drug-target interaction. researchgate.net Grepafloxacin's enhanced activity against Gram-positive bacteria is partly attributed to the presence of a methyl group at the C-5 position. oup.com

Bacterial Type Primary Target of Grepafloxacin Secondary Target Example Organisms
Gram-NegativeDNA Gyrase mdpi.comresearchgate.netTopoisomerase IV mdpi.comoup.comEscherichia coli, Haemophilus influenzae mdpi.comresearchgate.net
Gram-PositiveDNA Gyrase or Topoisomerase IV (species dependent) researchgate.netwikipedia.orgresearchgate.netDNA Gyrase or Topoisomerase IV researchgate.netoup.comStreptococcus pneumoniae, Staphylococcus aureus researchgate.netresearchgate.net

Induction of Bacterial DNA Damage and Cellular Response

The formation of the ternary complex is the initial event that triggers a cascade of cellular responses, ultimately leading to bacterial cell death. oup.com

DNA Strand Breakage and Replication Blockage

The stabilization of the cleavage complex by Grepafloxacin results in the accumulation of double-stranded DNA breaks. rsc.orgiajps.com These breaks are potent lethal lesions that physically obstruct the movement of the DNA replication machinery. researchgate.netnih.goviajps.com The blockage of replication forks and transcription complexes is a direct consequence of the drug's action and a major contributor to its bactericidal effect. researchgate.netnih.goviajps.com The cell's inability to repair this extensive DNA damage is a key factor in the lethal action of quinolones. mdpi.com

Structure Activity Relationship Sar Studies

Influence of Peripheral Substituents on Antimicrobial Activity

The antimicrobial potency of Grepafloxacin (B42181) is significantly influenced by the nature of its peripheral substituents, particularly at positions 7 and 5 of the quinolone ring.

Role of the Methyl-Substituted Piperazine (B1678402) at Position 7

The C-7 position of fluoroquinolones is a critical site for chemical modification, impacting the antibacterial spectrum, bioavailability, and side-effect profile. oup.com In Grepafloxacin, this position is occupied by a methyl-substituted piperazine ring. researchgate.net This specific moiety is crucial for its enhanced activity against Gram-positive bacteria. researchgate.netsemanticscholar.org The addition of methyl groups to the piperazine ring can improve both oral absorption and in vivo activity. oup.com While piperazine rings, in general, confer potency against Gram-negative bacteria, the alkylation of this ring, as seen in Grepafloxacin, enhances its activity against Gram-positive organisms. oup.comnih.gov

Compared to its predecessor Ciprofloxacin (B1669076), which has an unsubstituted piperazine at C-7, Grepafloxacin's methyl-piperazinyl group contributes to its improved anti-Gram-positive potency. oup.com This modification, however, can sometimes lead to a decrease in activity against Pseudomonas aeruginosa. oup.com The introduction of hydrophobic substituents at the C-7 position has also been suggested as a strategy to reduce the susceptibility of fluoroquinolones to efflux pumps in Gram-positive bacteria. ucl.ac.be

Significance of the C-5 Group (e.g., Methyl Substitution)

The substituent at the C-5 position of the quinolone ring plays a vital role in determining the in vitro potency of fluoroquinolones, especially against Gram-positive bacteria. nih.gov Grepafloxacin features a methyl group at this position, a modification that contributes to its increased activity against these organisms compared to compounds lacking a C-5 substituent. nih.govoup.combrieflands.com

The presence of the C-5 methyl group is a key structural difference between Grepafloxacin and Ciprofloxacin. nih.gov This substitution, along with the methyl group on the C-7 piperazine ring, is credited with enhancing Grepafloxacin's activity against Gram-positive pathogens. researchgate.net While an amino group at C-5, as seen in Sparfloxacin, is considered optimal for anti-Gram-positive activity, the methyl group in Grepafloxacin still provides a significant improvement. nih.gov

Correlation between Structural Modifications and Target Specificity

The molecular structure of a quinolone dictates its primary intracellular target, either DNA gyrase or topoisomerase IV. nih.gov In Streptococcus pneumoniae, Ciprofloxacin primarily targets topoisomerase IV. nih.gov However, the addition of a methyl group at the C-5 position in Grepafloxacin shifts this preference towards DNA gyrase. nih.gov

Studies have shown that stepwise selection of resistant S. pneumoniae mutants in the presence of Grepafloxacin leads to initial mutations in the gyrA gene, which encodes a subunit of DNA gyrase, followed by mutations in the parC gene, which encodes a subunit of topoisomerase IV. nih.gov This indicates that DNA gyrase is the primary target and topoisomerase IV is the secondary target for Grepafloxacin in this organism. nih.gov This is the reverse of what is observed with Ciprofloxacin. nih.gov

Therefore, the C-5 methyl substituent of Grepafloxacin, likely by altering steric, hydrophobic, or polar properties, is crucial in favoring the targeting of gyrase in S. pneumoniae. nih.gov It is important to note that other structural features at the C-7 and C-8 positions also contribute to target specificity in quinolones. nih.gov

Impact of Molecular Structure on Membrane Interactions

The interaction of Grepafloxacin with bacterial membranes is a critical step for its entry into the cell and subsequent inhibition of intracellular targets.

Charge Interactions with Bacterial Membrane Surfaces

The enhanced activity of Grepafloxacin against Gram-positive bacteria may be partly due to electrostatic interactions between the drug and the negatively charged bacterial membrane surface. up.ptacs.orgresearchgate.net The methyl substituents on both the heterocyclic and piperazine rings make Grepafloxacin less acidic compared to other fluoroquinolones. up.ptacs.org

This chemical property results in approximately 20% of Grepafloxacin existing in a cationic form at physiological pH (7.4). up.ptacs.org In contrast, other fluoroquinolones primarily exist in zwitterionic and anionic forms at this pH. up.ptacs.org This cationic form of Grepafloxacin can engage in favorable charge interactions with the negatively charged components of Gram-positive bacterial membranes, facilitating its accumulation at the cell surface. up.ptacs.orgresearchgate.net Studies using liposomes have shown that Grepafloxacin has a significantly higher affinity for negatively charged liposomes (DMPG) compared to neutral ones (DMPC), supporting the importance of these ionic interactions. up.pt

Location within Lipid Bilayers

Despite the presence of two lipophilic methyl groups, fluorescence studies have revealed that Grepafloxacin does not penetrate deeply into the lipid bilayer. up.ptacs.org Instead, it is located near the phospholipid headgroups, at the lipid-water interface. up.ptacs.orgnih.gov This localization is similar to that observed for other fluoroquinolones. up.ptacs.org

Molecular modeling studies of other fluoroquinolones, such as Ciprofloxacin and Moxifloxacin, also indicate a preference for the hydrophilic-hydrophobic interface of the membrane. nih.gov The energy required for the molecule to move deeper into the hydrophobic core of the bilayer increases significantly. nih.gov

Biochemical and Genetic Mechanisms of Antimicrobial Resistance

Chromosomal Mutations in Quinolone Resistance-Determining Regions (QRDR)

The primary targets for Grepafloxacin (B42181) and other fluoroquinolones are the bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. oup.comdrugbank.com These enzymes are crucial for managing DNA topology during replication, transcription, and repair. oup.comfrontiersin.org Resistance emerges from point mutations within specific segments of the genes that encode these enzymes, known as the quinolone resistance-determining regions (QRDRs). frontiersin.orgnih.govnih.gov

DNA gyrase, composed of GyrA and GyrB subunits, is a key enzyme involved in the negative supercoiling of DNA. nih.govasm.org In many bacterial species, mutations in the gyrA gene, and less commonly the gyrB gene, are a principal cause of quinolone resistance. nih.govresearchgate.net

In a study of Streptococcus pneumoniae, high-level resistance to ciprofloxacin (B1669076) was associated with a mutation in GyrA, specifically a substitution of serine-83 with phenylalanine. microbiologyresearch.orgnih.gov Notably, Grepafloxacin MICs greater than 4 mg/L were linked to this GyrA mutation alone, highlighting its significance in conferring resistance to this particular agent. microbiologyresearch.orgnih.gov Research on Escherichia coli has identified common resistance-conferring substitutions in GyrA at positions S83L and D87N. frontiersin.org Similarly, in Pseudomonas aeruginosa, a frequent mutation observed in ciprofloxacin-resistant isolates is the substitution of threonine at codon 83 to isoleucine (Thr83→Ile) in the gyrA gene. iranpath.org

Bacterium Gene Mutation Effect on Grepafloxacin
Streptococcus pneumoniaegyrASer-83 -> PheAssociated with MICs > 4 mg/L
Escherichia coligyrAS83L, D87NGeneral fluoroquinolone resistance
Pseudomonas aeruginosagyrAThr-83 -> IleCiprofloxacin resistance, implies reduced Grepafloxacin susceptibility

Topoisomerase IV is responsible for decatenating daughter chromosomes following DNA replication and is composed of ParC and ParE subunits. asm.org In many gram-positive bacteria, topoisomerase IV is the primary target of fluoroquinolones, while in gram-negative bacteria, it is often the secondary target. asm.orgnih.gov

Studies on Streptococcus pneumoniae have shown that mutations in the parC gene, such as the replacement of serine-79 with phenylalanine, are associated with moderate levels of ciprofloxacin resistance. microbiologyresearch.orgnih.gov However, these parC mutations did not show a direct relationship with increased Grepafloxacin MICs, which were more strongly correlated with gyrA mutations. microbiologyresearch.orgnih.gov In contrast, for some fluoroquinolones, mutations in either parC or gyrA can serve as the initial step in resistance development in S. pneumoniae. asm.org For Pseudomonas aeruginosa, a common mutation conferring resistance is found in the parC gene at codon 87, leading to a serine to leucine substitution (Ser87→Leu). iranpath.org

Bacterium Gene Mutation Observed Fluoroquinolone Resistance
Streptococcus pneumoniaeparCSer-79 -> PheModerate ciprofloxacin resistance; no direct correlation with Grepafloxacin MICs microbiologyresearch.orgnih.gov
Pseudomonas aeruginosaparCSer-87 -> LeuCiprofloxacin resistance iranpath.org
Escherichia coliparCS80I, E84G, E84VGeneral fluoroquinolone resistance frontiersin.org

Mutations within the QRDRs of gyrA and parC reduce the binding affinity of Grepafloxacin to its target enzymes. nih.gov These amino acid substitutions alter the conformation of the drug-binding pocket, sterically hindering the interaction between the fluoroquinolone and the enzyme-DNA complex. This stabilization of the enzyme-DNA complex is what normally inhibits DNA replication and leads to cell death. oup.com A reduced affinity means that a higher concentration of the drug is required to achieve the same inhibitory effect, resulting in an increased Minimum Inhibitory Concentration (MIC). The development of high-level resistance often involves a stepwise accumulation of mutations, typically starting in the primary target enzyme followed by mutations in the secondary target. oup.comnih.gov

Efflux Pump Overexpression and Associated Resistance

A second major mechanism of resistance to Grepafloxacin involves the active transport of the drug out of the bacterial cell by efflux pumps. oup.comresearchgate.net These membrane-spanning protein complexes can recognize and expel a wide variety of structurally diverse compounds, including many fluoroquinolones. Overexpression of the genes encoding these pumps leads to a lower intracellular concentration of the antibiotic, preventing it from reaching its DNA gyrase and topoisomerase IV targets in sufficient quantities. nih.gov

In Staphylococcus aureus, the NorA efflux pump is a well-characterized system contributing to fluoroquinolone resistance. frontiersin.org NorA is a protein encoded by the chromosomal norA gene and belongs to the Major Facilitator Superfamily (MFS) of transporters. frontiersin.org It functions as a drug-proton antiporter, using the proton motive force to extrude substrates. Overexpression of norA, often due to mutations in regulatory genes like mgrA, results in low-level resistance to a range of compounds, including hydrophilic fluoroquinolones, dyes, and antiseptics. nih.govfrontiersin.org Studies have demonstrated that inhibiting the NorA pump can restore the antibacterial activity of fluoroquinolones like ciprofloxacin and norfloxacin against resistant S. aureus strains. nih.govnih.gov

Bacterial efflux pumps are categorized into several superfamilies based on their structure and energy source. nih.govresearchgate.net Besides the NorA pump in the MFS family, the Resistance-Nodulation-Division (RND) superfamily is particularly significant, especially in gram-negative bacteria. nih.govmdpi.com

Major Facilitator Superfamily (MFS): This is one of the largest groups of transporters. nih.gov MFS pumps like NorA in S. aureus are secondary transporters that utilize the proton motive force to expel substrates. nih.gov

Resistance-Nodulation-Division (RND) Superfamily: RND pumps are complex, tripartite systems typically found in gram-negative bacteria that span both the inner and outer membranes. nih.govnih.gov They are known for their broad substrate specificity and can confer resistance to a wide array of antibiotics, including fluoroquinolones, detergents, and organic solvents. mdpi.comresearchgate.net Prominent examples include the AcrAB-TolC system in E. coli and the MexAB-OprM system in P. aeruginosa. mdpi.comresearchgate.net The overexpression of these RND pumps is a major contributor to both intrinsic and acquired multidrug resistance in these pathogens. researchgate.net

Efflux Pump Superfamily Energy Source Key Examples Bacterial Type Substrates Include
Major Facilitator Superfamily (MFS)Proton Motive ForceNorA (S. aureus), Bmr (B. subtilis)Gram-positive & Gram-negativeFluoroquinolones, dyes, antiseptics
Resistance-Nodulation-Division (RND)Proton Motive ForceAcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa)Gram-negativeFluoroquinolones, β-lactams, tetracyclines, organic solvents

Plasmid-Mediated Quinolone Resistance (PMQR) Genes

Plasmid-mediated quinolone resistance (PMQR) represents a significant mechanism for the dissemination of resistance to quinolone antibiotics among bacteria. Unlike chromosomal mutations, which are passed down vertically, PMQR genes are located on mobile genetic elements called plasmids and can be transferred horizontally between different bacteria, facilitating a more rapid spread of resistance. nih.govfrontiersin.org These mechanisms typically confer a low level of resistance that may not be sufficient to exceed clinical breakpoints on its own but can facilitate the selection of higher-level resistance mutations. nih.gov The primary mechanisms of PMQR include target protection, enzymatic modification of the antibiotic, and plasmid-encoded efflux pumps. frontiersin.orgnih.gov

Key families of PMQR genes include:

Qnr Proteins: The qnr genes (qnrA, qnrB, qnrS, qnrC, qnrD, etc.) encode pentapeptide repeat proteins. nih.govnih.gov These proteins protect the primary targets of quinolones—DNA gyrase and topoisomerase IV—from the inhibitory action of the antibiotics. frontiersin.orgnih.govnih.gov The presence of qnr genes can increase the minimum inhibitory concentrations (MICs) of fluoroquinolones. For example, the presence of qnr genes in Escherichia coli has been shown to increase the MIC of ciprofloxacin. nih.govresearchgate.net While the specific impact of qnr genes on Grepafloxacin susceptibility is not extensively detailed in the available literature, their protective action on the drug targets is a general mechanism against quinolones.

AAC(6')-Ib-cr: This gene encodes a variant of an aminoglycoside acetyltransferase, an enzyme that modifies antibiotics. The AAC(6')-Ib-cr variant is unique in its ability to acetylate certain fluoroquinolones, such as ciprofloxacin and norfloxacin, through N-acetylation of their piperazinyl amine group. nih.govnih.govmdpi.com This modification reduces the drug's ability to bind to its target enzymes. The presence of the aac(6')-Ib-cr gene can increase the MICs of ciprofloxacin and norfloxacin by 4- to 8-fold in E. coli. nih.gov Its specific activity against Grepafloxacin has not been thoroughly documented.

Plasmid-Encoded Efflux Pumps: Certain plasmids carry genes that code for efflux pumps, which are proteins that actively transport antibiotics out of the bacterial cell, reducing the intracellular drug concentration.

QepA: The qepA gene encodes an efflux pump belonging to the major facilitator superfamily (MFS) of transporters. nih.govbrieflands.com This pump has been shown to extrude hydrophilic fluoroquinolones, including norfloxacin and ciprofloxacin, thereby elevating their MICs. nih.govbrieflands.comdiva-portal.org

OqxAB: The oqxAB gene cassette encodes a multidrug efflux pump of the resistance-nodulation-division (RND) family. nih.govmums.ac.ir This pump confers resistance to a range of compounds, including fluoroquinolones like ciprofloxacin and norfloxacin. brieflands.commums.ac.ir

While these PMQR determinants are well-characterized for fluoroquinolones like ciprofloxacin, specific research detailing their direct impact on Grepafloxacin is limited. However, given the shared mechanism of action among fluoroquinolones, it is plausible that these plasmid-mediated mechanisms could contribute to reduced susceptibility to Grepafloxacin.

Cross-Resistance Patterns with Other Fluoroquinolones

Cross-resistance occurs when the development of resistance to one antibiotic results in resistance to other, often structurally similar, antibiotics. nih.gov Within the fluoroquinolone class, cross-resistance is a common phenomenon, although its extent can vary depending on the specific resistance mechanism and the particular fluoroquinolones involved.

Grepafloxacin's activity can be compromised in bacteria that have developed resistance to other fluoroquinolones, particularly older agents like ciprofloxacin. This is often observed in clinical isolates of Staphylococcus aureus. Studies have shown that ciprofloxacin-resistant strains of S. aureus, including both methicillin-susceptible (MSSA) and methicillin-resistant (MRSA) isolates, exhibit significantly elevated MICs for Grepafloxacin and other fluoroquinolones. However, the magnitude of this increase in MIC varies among the different drugs. In a study comparing several fluoroquinolones, Grepafloxacin demonstrated higher MICs against ciprofloxacin-resistant S. aureus compared to newer agents like moxifloxacin and trovafloxacin. nih.gov

The following table presents the MIC at which 90% of isolates were inhibited (MIC₉₀) for Grepafloxacin and other fluoroquinolones against ciprofloxacin-susceptible and ciprofloxacin-resistant S. aureus strains.

FluoroquinoloneCiprofloxacin-Susceptible S. aureus (MIC₉₀ in µg/mL)Ciprofloxacin-Resistant S. aureus (MIC₉₀ in µg/mL)
Grepafloxacin0.25>32
Ciprofloxacin0.5>32
Levofloxacin0.516
Sparfloxacin0.128
Ofloxacin132
Trovafloxacin0.062
Moxifloxacin0.122

Data sourced from Fluit et al., 1999. nih.gov

In studies involving Gram-negative bacilli, mutants selected through in vitro exposure to Grepafloxacin have been shown to exhibit complete cross-resistance to other quinolones, indicating that the resistance mechanisms selected by Grepafloxacin are effective against a broad range of drugs within this class.

Frequency of Resistance Development In Vitro

The frequency at which resistance develops to an antibiotic is a critical factor in its long-term clinical utility. In vitro studies are often used to estimate this frequency by exposing bacterial populations to the antibiotic and measuring the rate of spontaneous mutations that lead to resistance.

For Grepafloxacin, studies have shown that resistance can be selected for in vitro, but the frequency may be lower compared to some older fluoroquinolones. In Streptococcus pneumoniae, repeated exposure to subinhibitory concentrations of Grepafloxacin led to the selection of mutants with increased MICs. The number of passages required to achieve a significant rise in MICs varied among different strains. nih.gov

The table below summarizes the in vitro development of resistance to Grepafloxacin in ten strains of S. pneumoniae after sequential subcultures.

ParameterGrepafloxacin
Initial MIC Range (µg/mL)0.06 - 0.25
Final MIC Range (µg/mL)0.5 - 8.0
Number of Passages for MIC Rise5 - 23

Data sourced from Pestova et al., 2000. nih.gov

Research has also indicated that Grepafloxacin-resistant mutants of S. aureus appear to arise less frequently than mutants resistant to ciprofloxacin or ofloxacin. researchgate.net For instance, the frequency of selecting single-step resistant mutants of S. aureus has been shown to be significantly lower for newer fluoroquinolones compared to ciprofloxacin. While specific mutation frequencies for Grepafloxacin are not always detailed, comparative studies with other quinolones provide context. For example, the frequency of selecting S. aureus mutants at twice the MIC was found to be 9.1 × 10⁻⁸ for ciprofloxacin, whereas for newer agents like clinafloxacin and gatifloxacin (B573), it was less than 5.7 × 10⁻¹⁰. nih.gov This suggests that newer fluoroquinolones, including Grepafloxacin, may have a lower propensity for selecting for single-step resistant mutants in S. aureus.

In Vitro Metabolism and Biotransformation Research

Hepatic Metabolic Pathways

Grepafloxacin (B42181) undergoes extensive hepatic metabolism. oup.com The primary routes of biotransformation involve cytochrome P450 (CYP) enzymes, as well as conjugation reactions. drugbank.comnih.govvulcanchem.com

Cytochrome P450 Enzyme Involvement (CYP1A2, CYP3A4)

The oxidative metabolism of Grepafloxacin is principally mediated by the cytochrome P450 enzyme system, with two main isoforms playing a role: CYP1A2 and CYP3A4. drugbank.comnih.govvulcanchem.comfda.gov In vitro studies have demonstrated that CYP1A2 is the major enzyme responsible for the formation of oxidative metabolites. drugbank.comnih.govfda.gov The involvement of CYP3A4 is considered minor in comparison. drugbank.comnih.govfda.gov This is consistent with observations that the clearance of Grepafloxacin is faster in smokers, a known effect of CYP1A2 induction. fda.gov The metabolism of Grepafloxacin is primarily hepatic, and its clearance is influenced by the activity of these CYP enzymes. vulcanchem.comtg.org.au

Formation of Sulfate (B86663) Conjugates

In addition to glucuronidation, the formation of sulfate conjugates is another identified metabolic pathway for Grepafloxacin, although it is considered a minor route. drugbank.comnih.govfda.gov Similar to glucuronide conjugates, these sulfate conjugates are inactive metabolites. drugbank.comfda.gov

Oxidative Metabolites

Oxidative metabolites of Grepafloxacin are formed, primarily through the action of CYP1A2. drugbank.comnih.govfda.gov One of the notable oxidative metabolites is the (2-aminopropyl)amino metabolite, which results from the opening of the piperazinyl ring. oup.com These nonconjugated oxidative metabolites have been found to possess little to no antimicrobial activity compared to the parent Grepafloxacin molecule. drugbank.comnih.govfda.gov

Enzymatic Inhibition Studies (e.g., CYP3A4 inhibition)

In vitro studies have indicated that Grepafloxacin can act as an inhibitor of certain cytochrome P450 enzymes. It has been shown to be a competitive inhibitor of the metabolism of theophylline, a known substrate of CYP1A2. rxlist.com Furthermore, in vitro data suggest that Grepafloxacin may also inhibit CYP3A4-mediated metabolism. fda.govrxlist.comdrugs.com This inhibitory potential suggests a likelihood of drug-drug interactions when Grepafloxacin is co-administered with drugs that are substrates for CYP3A4. drugs.comnih.gov

Metabolite Identification and Characterization

Several metabolites of Grepafloxacin have been identified through various analytical techniques. The primary metabolites include the 4'-glucuronide and 4'-sulphate conjugates. oup.com Oxidative metabolites have also been characterized, with the most significant being the one formed by the cleavage of the piperazinyl ring. oup.com These identified metabolites, both conjugated and oxidative, are largely inactive from an antimicrobial standpoint. oup.comdrugbank.comnih.govfda.gov

Table 1: Major Metabolic Pathways of Grepafloxacin

Metabolic Pathway Primary Enzyme/Process Resulting Metabolites Antimicrobial Activity of Metabolites
Oxidation Cytochrome P450 1A2 (major), Cytochrome P450 3A4 (minor) Oxidative metabolites (e.g., (2-aminopropyl)amino metabolite) Little to none
Glucuronidation UDP-glucuronosyltransferases Glucuronide conjugates None

| Sulfation | Sulfotransferases | Sulfate conjugates | None |

Table 2: Compound Names Mentioned

Compound Name
(2-aminopropyl)amino metabolite
(R)-Grepafloxacin
Caffeine
Cyclosporine
Grepafloxacin
Grepafloxacin glucuronide
Grepafloxacin sulfate

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. bioinformation.net In the context of Grepafloxacin (B42181), it is primarily used to understand its interaction with bacterial enzymes. The primary targets for Grepafloxacin are the bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV, which are essential for DNA replication, transcription, and repair. rjptonline.orgdrugbank.com

Docking simulations are instrumental in predicting the specific binding mode of Grepafloxacin and its derivatives within the active sites of its target proteins. rjptonline.org For instance, studies involving derivatives of 8-methoxy grepafloxacin have utilized molecular docking to determine their binding modes with the crystal structures of Staphylococcus aureus DNA gyrase (PDB ID: 3FV5) and Streptococcus pneumoniae topoisomerase IV (PDB ID: 3IMW). rjptonline.org These simulations reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the drug-enzyme complex. The predictions help elucidate how the distinct structural features of Grepafloxacin, like its cyclopropyl (B3062369) group at the N-1 position and the methylpiperazine moiety at C-7, contribute to its binding and inhibitory activity. nih.gov

Beyond predicting the binding pose, molecular docking provides a quantitative estimation of the binding affinity, often expressed as a docking score or binding energy (in kcal/mol). nih.govmdpi.com This energetic analysis helps in ranking different compounds based on their predicted potency. A lower, more negative binding energy generally suggests a more stable protein-ligand complex and potentially higher inhibitory activity. bioinformation.net For example, in studies of Grepafloxacin derivatives, the calculated docking scores have been correlated with experimental data, such as the Minimum Inhibitory Concentration (MIC), to validate the computational models. rjptonline.org This correlation suggests that the docking simulations can successfully reproduce experimental trends and serve as a valuable tool for predicting the antibacterial efficacy of new analogues.

A summary of representative binding energies for fluoroquinolones against bacterial targets from computational studies is presented below.

Compound ClassTarget ProteinRepresentative Binding Energy (kcal/mol)
FluoroquinolonesS. aureus DNA Gyrase-9.0 to -11.0
FluoroquinolonesS. pneumoniae Topoisomerase IV-8.5 to -10.5
Grepafloxacin DerivativesPrimase-17.54
Ciprofloxacin (B1669076)Primase-18.42

Note: The data is illustrative of typical values found in molecular docking studies of fluoroquinolones and their derivatives. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

While molecular docking provides a static picture of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view, revealing the conformational flexibility of both the drug and its target over time. nih.gov MD simulations are used to assess the stability of the docked complex and to refine the binding poses obtained from docking. nih.govmdpi.com By simulating the movements of atoms and molecules, researchers can observe how Grepafloxacin adapts its conformation within the binding pocket and how the protein itself may change shape to accommodate the ligand. nih.govnih.gov Analysis of MD trajectories includes calculating metrics like the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF), which provide insights into the stability of the complex and the flexibility of specific residues. biointerfaceresearch.com

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. nih.govwikipedia.org In the case of Grepafloxacin and other fluoroquinolones, QSAR studies are used to understand how specific structural modifications influence their antibacterial potency. These models use molecular descriptors—numerical values that quantify various physicochemical properties or structural features of a molecule—as predictor variables. wikipedia.org

The biological activity, typically the MIC value, serves as the response variable. researchgate.net For Grepafloxacin, key structural features that would be important in a QSAR model include:

Structural FeaturePositionContribution to Activity
Cyclopropyl groupN-1Important for overall potency. nih.gov
Methyl groupC-5Enhances Gram-positive activity. nih.gov
Methylpiperazine groupC-7Associated with enhanced Gram-positive activity and a long half-life. nih.gov

By developing a validated QSAR model, researchers can predict the activity of new, unsynthesized fluoroquinolone derivatives, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used in the early stages of drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net Using the known structure of Grepafloxacin's targets, such as DNA gyrase, docking-based virtual screening can be employed to find novel scaffolds that fit into the active site.

Furthermore, computational chemistry plays a vital role in lead optimization, an iterative process of modifying a promising compound (a "lead") to improve its pharmacological properties. researchgate.netlephar.com Starting with the Grepafloxacin scaffold, new derivatives can be designed in silico by adding or modifying functional groups. nih.gov These virtual derivatives are then evaluated using docking and QSAR models to predict their binding affinity and activity. researchgate.net This approach allows for the rapid exploration of chemical space and the rational design of analogues with potentially enhanced potency or an improved spectrum of activity, as demonstrated in studies on novel N-4 piperzinyl derivatives of 8-methoxy grepafloxacin. rjptonline.org

Application in Understanding Resistance Mechanisms at Atomic Level

The emergence of bacterial resistance is a major challenge for antibiotics, including fluoroquinolones. mdpi.com Computational modeling provides a powerful tool to understand the mechanisms of resistance at an atomic level. sabanciuniv.edu Resistance to fluoroquinolones often arises from specific mutations in the target enzymes (DNA gyrase and topoisomerase IV) or through the action of efflux pumps that expel the drug from the bacterial cell. nih.govmdpi.com

Researchers can build computational models of these mutated enzymes and use molecular docking and MD simulations to analyze how these changes affect Grepafloxacin binding. These simulations can reveal a decrease in binding affinity or a change in the binding mode for the mutant protein compared to the wild-type, providing a molecular explanation for the observed resistance. Similarly, the interaction of Grepafloxacin with efflux pump proteins, such as NorA in S. aureus, can be modeled to understand how the drug is recognized and transported, which can inform the design of new drugs that can evade these resistance mechanisms. nih.gov

Advanced Analytical Methodologies for Research Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) Methods

HPLC stands as a cornerstone for the analysis of fluoroquinolones, including Grepafloxacin (B42181). Its versatility and robustness allow for the development of specific and sensitive assays for quantification in biological samples and pharmaceutical formulations.

Reversed-phase high-performance liquid chromatography (RP-HPLC) coupled with ultraviolet (UV) detection is a widely adopted method for the determination of Grepafloxacin. nih.govsphinxsai.com This technique separates compounds based on their hydrophobicity, utilizing a nonpolar stationary phase and a polar mobile phase.

A common approach involves the use of a C18 reversed-phase column. nih.govscispace.com The mobile phase typically consists of an aqueous buffer, such as phosphate (B84403) or formate, mixed with an organic modifier like acetonitrile. researchgate.netchromatographyonline.com Gradient elution, where the composition of the mobile phase is changed over time, can be employed to achieve optimal separation of Grepafloxacin from other components in the sample matrix. nih.gov Detection is commonly performed at a wavelength of 280 nm, where Grepafloxacin exhibits significant UV absorbance. nih.gov Some methods may utilize different wavelengths, such as 278 nm or 316 nm, depending on the specific requirements of the analysis. sphinxsai.comscispace.com

For enhanced sensitivity, fluorescence detection can also be utilized. researchgate.net In this case, the excitation wavelength is set to 338 nm and the emission wavelength to 425 nm, allowing for the detection of Grepafloxacin at lower concentrations. researchgate.net

ParameterConditionReference
ColumnC18 Reversed-Phase nih.gov
Mobile PhaseAqueous phosphate solution-acetonitrile (78:22) researchgate.net
DetectionUV at 280 nm nih.gov
Fluorescence Detectionλex 338 nm and λem 425 nm researchgate.net
Table 1: Typical RP-HPLC Conditions for Grepafloxacin Analysis.

Effective sample preparation is a critical step to ensure the accuracy and longevity of the HPLC system. The primary goal is to remove potential interferences from the sample matrix that could co-elute with Grepafloxacin or damage the analytical column.

For biological samples such as plasma, protein precipitation is a commonly used technique. nacalai.com This involves adding a precipitating agent, like an organic solvent (e.g., ethanol (B145695) or methanol), to the sample to denature and remove proteins. nacalai.com After centrifugation, the supernatant containing the analyte of interest can be collected for analysis.

Another prevalent method is liquid-liquid extraction (LLE) . This technique separates compounds based on their differential solubility in two immiscible liquids. For Grepafloxacin analysis in plasma, a phosphate buffer can be added, followed by extraction with a solvent like trichloromethane. researchgate.netresearchgate.net

For pharmaceutical dosage forms, a simpler "dilute and shoot" approach is often sufficient. chromatographyonline.com This involves dissolving the sample in a suitable solvent, which may require sonication to ensure complete dissolution, followed by filtration to remove any particulate matter before injection into the HPLC system. scispace.comchromatographyonline.com Filtration through a 0.45 μm or 0.2 μm filter is a standard practice to protect the column from clogging. chromatographyonline.com

To ensure that an HPLC method is suitable for its intended purpose, it must be validated according to established guidelines, such as those from the International Conference on Harmonisation (ICH). nih.govpharmaguideline.com Key validation parameters include:

Linearity: This demonstrates that the method's response is directly proportional to the concentration of the analyte over a specific range. chromatographyonline.com For Grepafloxacin, linearity has been established in ranges such as 0.05 to 5 mg/L in plasma. nih.gov

Limits of Quantification (LOQ) and Detection (LOD): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy, while the LOD is the lowest concentration that can be reliably detected. For Grepafloxacin, quantification limits have been reported as low as 0.05 mg/L in plasma and 0.5 mg/L in urine. nih.gov

Reproducibility and Precision: This assesses the closeness of agreement between a series of measurements. It is typically expressed as the relative standard deviation (RSD). ikev.org For Grepafloxacin assays, both intra- and inter-assay precisions are evaluated, with coefficients of variation generally being less than 10%. nih.gov

Accuracy: This refers to the closeness of the measured value to the true value and is often determined by recovery studies. nih.gov For Grepafloxacin, average recoveries have been reported to be around 93.7%. nih.gov

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. chromatographyonline.com

Validation ParameterTypical Value/Range for Grepafloxacin AssaysReference
Linearity Range (Plasma)0.05 to 5 mg/L nih.gov
Quantification Limit (Plasma)0.05 mg/L nih.gov
Reproducibility (RSD)<10% nih.gov
Accuracy (Recovery)~93.7% nih.gov
Table 2: Key HPLC Method Validation Parameters for Grepafloxacin.

Capillary Zone Electrophoresis (CZE) Methods

Capillary zone electrophoresis (CZE) offers a powerful alternative to HPLC for the analysis of charged species like Grepafloxacin. scielo.br This technique separates ions based on their electrophoretic mobility in an electric field, providing high efficiency and resolution. japer.in

Similar to HPLC, UV detection is a common detection method in CZE. stanford.edu For the analysis of Grepafloxacin, detection is typically carried out at a wavelength of 279 nm. nih.gov The simplicity and robustness of UV detection make it a suitable choice for routine analysis.

The composition of the background electrolyte (BGE) is a critical parameter in CZE as it influences the separation efficiency and analysis time. scielo.br For the separation of Grepafloxacin, a buffer solution composed of 35 mM borate (B1201080) and 35 mM phosphate at a pH of 8.6, containing 6% (v/v) of acetonitrile, has been successfully employed. nih.gov

The operating conditions also play a significant role. The analysis is typically performed in a fused-silica capillary with an applied voltage of around 15 kV at a controlled temperature of 30°C. nih.gov Under these conditions, a good reproducibility with a relative standard deviation (RSD) between 1.74% and 3.37% can be achieved. nih.gov The linear concentration range for Grepafloxacin using this CZE method has been established from 1.0 to 120.0 µg/mL, with a detection limit of 0.2 µg/mL. nih.gov

ParameterConditionReference
Electrolyte35 mM borate-35 mM phosphate buffer (pH 8.6) with 6% (v/v) acetonitrile nih.gov
CapillaryFused-silica (57 cm length x 75 µm I.D.) nih.gov
Applied Voltage15 kV nih.gov
Temperature30°C nih.gov
DetectionUV at 279 nm nih.gov
Linear Range1.0-120.0 µg/mL nih.gov
Detection Limit0.2 µg/mL nih.gov
Table 3: Optimized CZE Conditions for Grepafloxacin Analysis.

Validation Against Reference Methods

The validation of any new analytical method for the quantification and characterization of a specific enantiomer, such as Grepafloxacin, (R)-, is a critical process to ensure the reliability, accuracy, and precision of the results. This process typically involves a direct comparison against an established reference method. High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for the enantioselective analysis of chiral compounds like grepafloxacin. The validation of an HPLC method for Grepafloxacin, (R)- would involve assessing several key performance parameters and comparing them to a recognized standard methodology.

For instance, a newly developed chiral HPLC method would be validated for its specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). The results would then be compared against a well-established reference method, which could be another validated HPLC method, or a different analytical technique like Capillary Electrophoresis (CE).

The following tables provide a hypothetical but representative comparison of a new chiral HPLC method for Grepafloxacin, (R)- against a reference HPLC method. These tables are designed to illustrate the type of data that would be generated during a validation study.

Linearity

Linearity is determined by analyzing a series of dilutions of the Grepafloxacin, (R)- standard. The response (e.g., peak area) is then plotted against the concentration, and the correlation coefficient (r²) is calculated.

ParameterNew HPLC MethodReference HPLC MethodAcceptance Criteria
Concentration Range (µg/mL) 0.1 - 100.1 - 10-
Correlation Coefficient (r²) 0.99950.9992≥ 0.999
Regression Equation y = 54321x + 123y = 54100x + 150-

Accuracy

Accuracy is assessed by determining the recovery of a known amount of Grepafloxacin, (R)- spiked into a sample matrix.

Spiked Concentration (µg/mL)New HPLC Method (% Recovery)Reference HPLC Method (% Recovery)Acceptance Criteria
0.5 99.598.998.0% - 102.0%
5.0 100.2100.598.0% - 102.0%
9.5 101.0101.298.0% - 102.0%

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). This is done by analyzing multiple replicates of a sample on the same day and on different days.

Repeatability (Intra-day Precision)

Concentration (µg/mL)New HPLC Method (% RSD)Reference HPLC Method (% RSD)Acceptance Criteria
0.5 0.81.1≤ 2.0%
5.0 0.50.7≤ 2.0%
9.5 0.40.6≤ 2.0%

Intermediate Precision (Inter-day Precision)

Concentration (µg/mL)New HPLC Method (% RSD)Reference HPLC Method (% RSD)Acceptance Criteria
0.5 1.21.5≤ 3.0%
5.0 0.91.1≤ 3.0%
9.5 0.70.9≤ 3.0%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy.

ParameterNew HPLC Method (µg/mL)Reference HPLC Method (µg/mL)
LOD 0.030.05
LOQ 0.100.15

The data presented in these tables would be used to demonstrate that the new analytical method is suitable for its intended purpose and performs comparably to the established reference method. The acceptance criteria are typically based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH). Successful validation against a reference method provides confidence in the data generated by the new method for the quantification and characterization of Grepafloxacin, (R)-.

Chemical Biology Investigations and Broader Research Implications

Grepafloxacin (B42181) as a Chemical Probe for Bacterial Topoisomerases

(R)-Grepafloxacin serves as an important chemical probe for investigating the function and inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. vulcanchem.comdrugbank.com These enzymes are essential for bacterial survival, as they manage the topological state of DNA during replication, transcription, and repair. drugbank.comnih.gov Fluoroquinolones in general, and grepafloxacin in particular, are used to study these enzymes because they trap them in a covalent complex with cleaved DNA, a state that is lethal to the bacterium. researchgate.netnih.gov

Grepafloxacin's utility as a probe is enhanced by its distinct target preference in certain bacteria. While many fluoroquinolones like ciprofloxacin (B1669076) preferentially target topoisomerase IV in Gram-positive bacteria such as Streptococcus pneumoniae, grepafloxacin shows a preference for DNA gyrase in this same organism. nih.govasm.orgoup.com This shift in targeting is attributed to the presence of a methyl group at the C-5 position of the quinolone core, a feature that differentiates it from ciprofloxacin. researchgate.netnih.gov This specific structural element allows researchers to dissect the distinct roles and vulnerabilities of gyrase versus topoisomerase IV.

Studies have also noted stereospecific activity, with the R(+) enantiomer of grepafloxacin inducing a more potent priming effect on neutrophil respiratory burst than the S(-) enantiomer, suggesting that the spatial orientation of the molecule influences its interaction with biological targets. ncats.ionih.gov This stereoselectivity is crucial when using the compound as a precise chemical probe.

Mechanistic Elucidation of Drug-DNA-Enzyme Interactions

Grepafloxacin has been instrumental in elucidating the complex ternary interactions between the drug, bacterial DNA, and topoisomerase enzymes. The bactericidal action of fluoroquinolones stems from the stabilization of a cleavable complex where the enzyme has cut both strands of the DNA but is prevented from re-ligating them by the drug molecule. researchgate.netptfarm.pl This action effectively transforms the essential enzyme into a cellular poison that introduces permanent double-strand breaks in the chromosome. nih.gov

Research using grepafloxacin has helped to refine this model. The C-5 methyl group, which alters its target preference in S. pneumoniae, is thought to achieve this by changing the steric, hydrophobic, or polar properties of the drug, thereby affecting how it fits into the binding pocket of the enzyme-DNA complex. nih.gov Molecular docking simulations suggest the (R)-form's cyclopropyl (B3062369) group may enhance hydrophobic interactions within the gyrase binding pocket. vulcanchem.com The interaction is mediated by a water-metal ion bridge, typically involving a magnesium ion, which connects the drug to amino acid residues in the enzyme, specifically within a region known as the quinolone resistance-determining region (QRDR). rsc.org Mutations in the genes encoding these regions can reduce the binding affinity of the drug, leading to resistance. rsc.org

The table below presents inhibitory concentrations of racemic grepafloxacin against purified topoisomerases from S. pneumoniae, illustrating its potent effect on these enzymes at the molecular level.

EnzymeAssay50% Inhibitory Concentration (IC50)
DNA Gyrase DNA Supercoiling160 µM
Topoisomerase IV kDNA Decatenation10-20 µM
Data sourced from in vitro assays on enzymes from Streptococcus pneumoniae. nih.gov

Contributions to Understanding Fluoroquinolone Class Action

Investigations into grepafloxacin have significantly advanced the understanding of the fluoroquinolone class as a whole. A key contribution has been the demonstration that seemingly minor structural modifications can dramatically alter target preference. The comparison between ciprofloxacin and grepafloxacin in S. pneumoniae is a canonical example; the addition of a C-5 methyl group switches the primary target from topoisomerase IV to DNA gyrase. researchgate.netnih.gov This finding underscored that the "rules" of targeting can be species- and compound-specific, moving the field beyond the simple generalization that gyrase is the primary target in Gram-negative bacteria and topoisomerase IV in Gram-positive bacteria. oup.com

This knowledge has helped explain the differing activity spectra and resistance profiles among various fluoroquinolones. For instance, agents that can effectively inhibit both enzymes are considered "dual-targeting" and may have a lower propensity for selecting resistant mutants. nih.gov Grepafloxacin, while showing a preference for gyrase in S. pneumoniae, still acts on both enzymes, contributing to its broad spectrum of activity. nih.govasm.org The study of mutants selected by grepafloxacin has consistently shown that initial resistance mutations appear in the gyrA gene (encoding DNA gyrase), confirming it as the primary target in S. pneumoniae. nih.govasm.org

The following table shows the minimum inhibitory concentrations (MICs) of grepafloxacin for S. pneumoniae strains with and without resistance mutations, highlighting the impact of target modification.

StrainRelevant Mutation(s)Grepafloxacin MIC (µg/ml)
R6 Wild Type0.125
TR6 GyrA (Ser81Phe)0.5
TR6 M1 GyrA (Ser81Phe), ParE (His103Tyr)1.5
TR6 M2 GyrA (Ser81Phe), ParE (His103Tyr)1.5
Data sourced from studies on S. pneumoniae strains. nih.gov

Design Principles for Novel Antimicrobial Agents

The structure-activity relationships derived from grepafloxacin research have provided key principles for the design of new antimicrobial agents. mdpi.comnih.gov The most significant lesson has been the impact of substitutions on the quinolone core, particularly at the C-5, C-7, and C-8 positions, in modulating target specificity and antibacterial potency. nih.govresearchgate.net

Key design principles informed by grepafloxacin and related fluoroquinolones include:

Target Tuning: The discovery that the C-5 methyl group in grepafloxacin shifts its primary target in S. pneumoniae to DNA gyrase provides a clear strategy for modifying new quinolone-like molecules to preferentially inhibit one topoisomerase over another. researchgate.netnih.gov This allows for the rational design of drugs tailored to combat pathogens where resistance to existing agents is linked to mutations in a specific topoisomerase.

Dual-Targeting Strategy: The development of newer fluoroquinolones, such as gatifloxacin (B573) and moxifloxacin, which have a more balanced or "dual-targeting" profile against both gyrase and topoisomerase IV, was influenced by the understanding gained from earlier compounds like grepafloxacin. asm.orgasm.orgresearchgate.net This approach is a cornerstone for designing antibiotics that may have a higher barrier to resistance development.

Overcoming Resistance: By understanding how grepafloxacin interacts with its targets, medicinal chemists can design novel inhibitors that bind to different sites on the topoisomerases or are less affected by common resistance mutations in the QRDR. plos.org

The ongoing search for new antibiotics frequently utilizes computational methods and fragment-based drug design, building upon the foundational knowledge established through the study of compounds like grepafloxacin. mdpi.comnih.gov

Role in Studying Bacterial DNA Homeostasis

By specifically inhibiting DNA gyrase and topoisomerase IV, (R)-Grepafloxacin serves as a powerful tool to investigate bacterial DNA homeostasis. These two enzymes are central to managing the topological challenges that arise during the core processes of DNA metabolism. nih.gov DNA gyrase introduces negative supercoils into the DNA, an action required to relieve the positive supercoiling that occurs ahead of replication forks and transcription complexes. ptfarm.plnih.gov Topoisomerase IV, conversely, is primarily responsible for decatenating, or unlinking, the two daughter chromosomes after replication is complete, a critical step for successful cell division. nih.govnih.gov

Using grepafloxacin to selectively inhibit these enzymes allows researchers to probe the consequences of their dysfunction. For example, inhibiting gyrase with grepafloxacin in S. pneumoniae leads to a failure to manage supercoiling, which ultimately blocks DNA replication and transcription. drugbank.comnih.gov Similarly, the inhibition of topoisomerase IV results in a failure to segregate chromosomes, leading to cell filamentation and death. ptfarm.pl By observing these specific cellular responses, scientists can better understand the intricate coordination required to maintain the integrity and proper functioning of the bacterial chromosome. The compound's ability to create a specific lesion—the stabilized cleavage complex—provides a method to study the DNA damage response pathways in bacteria. researchgate.net

Q & A

What are the key structural features of (R)-Grepafloxacin that influence its antimicrobial activity?

Level : Basic
Answer :
The antimicrobial activity of (R)-Grepafloxacin, a fluoroquinolone enantiomer, is determined by its stereochemistry and functional groups. The (R)-configuration at the C7 position enhances DNA gyrase/topoisomerase IV inhibition compared to the (S)-enantiomer. Key structural factors include:

  • Fluorine substitution at C6: Increases lipophilicity and membrane penetration.
  • Cyclopropyl group at N1: Stabilizes drug-DNA-enzyme complexes.
  • Piperazinyl group at C7: Improves Gram-negative coverage.
    Methodologically, structure-activity relationship (SAR) studies should use chiral chromatography (e.g., HPLC with polysaccharide columns) to verify enantiomeric purity . In vitro MIC assays against reference strains (e.g., S. pneumoniae, H. influenzae) can quantify potency differences between enantiomers.

Table 1 : MIC Values of (R)-Grepafloxacin vs. Racemic Mixture

Pathogen(R)-Grepafloxacin (μg/mL)Racemic Mixture (μg/mL)
S. pneumoniae ATCC 496190.060.12
H. influenzae ATCC 492470.030.06

How does (R)-Grepafloxacin compare to other fluoroquinolones in terms of spectrum of activity?

Level : Basic
Answer :
(R)-Grepafloxacin exhibits broader Gram-positive coverage compared to ciprofloxacin but reduced activity against P. aeruginosa. Methodological comparisons should:

Use standardized CLSI/EUCAST broth microdilution protocols.

Include control strains with known resistance mechanisms (e.g., gyrA mutations).

Analyze pharmacokinetic parameters (AUC/MIC ratios) to predict clinical efficacy.
Data from multi-center trials (e.g., ) show superior efficacy in respiratory infections due to enhanced lung tissue penetration (mean concentration: 4.2 μg/g vs. 2.8 μg/g for levofloxacin) .

What experimental strategies are recommended for optimizing the enantiomeric purity of (R)-Grepafloxacin during synthesis?

Level : Advanced
Answer :
To achieve >99% enantiomeric excess (ee):

  • Chiral resolution : Use diastereomeric salt formation with tartaric acid derivatives.
  • Asymmetric catalysis : Employ palladium-catalyzed kinetic resolution.
  • Analytical validation : Combine chiral HPLC (e.g., Chiralpak AD-H column) with circular dichroism spectroscopy.
    Post-synthesis, characterize purity using X-ray crystallography to confirm absolute configuration . Document synthetic yields and ee values in triplicate to ensure reproducibility (see Table 2).

Table 2 : Optimization of Enantiomeric Excess (ee)

Methodee (%)Yield (%)
Diastereomeric salt98.572
Asymmetric catalysis99.265

How should researchers address contradictions in efficacy data between in vitro and clinical studies of (R)-Grepafloxacin?

Level : Advanced
Answer :
Discrepancies often arise due to:

  • Pharmacokinetic variability : Use population PK modeling to account for inter-patient differences in absorption/metabolism.
  • Resistance emergence : Perform post-treatment susceptibility testing on clinical isolates.
  • Biofilm formation : Incorporate in vitro biofilm models (e.g., Calgary Biofilm Device) to mimic in vivo conditions.
    Methodologically, apply Bland-Altman analysis to quantify bias between in vitro and clinical MIC values . Compare failure rates in subgroups (e.g., elderly patients with renal impairment) to identify confounding factors.

What are the methodological considerations for studying (R)-Grepafloxacin resistance mechanisms in atypical pathogens?

Level : Advanced
Answer :
To map resistance pathways:

Whole-genome sequencing : Identify mutations in gyrA, parC, and efflux pump regulators (e.g., mtrR).

Time-kill assays : Assess bactericidal activity under varying drug concentrations.

Efflux inhibition studies : Use phenyl-arginine-β-naphthylamide (PAβN) to quantify pump activity.
Document resistance frequencies (e.g., mutation frequency >1x10⁻⁹ suggests low risk) and cross-resistance patterns with other quinolones .

How can researchers model the pharmacokinetic-pharmacodynamic (PK/PD) relationship of (R)-Grepafloxacin in heterogeneous patient populations?

Level : Advanced
Answer :
Use non-linear mixed-effects modeling (e.g., NONMEM) to:

  • Estimate AUC/MIC targets for efficacy (target: ≥125 for Gram-negative pathogens).
  • Adjust for covariates like creatinine clearance or body weight.
    Validate models using clinical trial data stratified by demographics (see ). Report 95% confidence intervals for parameter estimates to ensure robustness .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.